molecular formula C11H12N2O2S B5663747 5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5663747
M. Wt: 236.29 g/mol
InChI Key: ILAJHXLTOGEAJW-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core with methyl and oxopropyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. For instance, the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization and functional group modifications, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as palladium complexes (e.g., Pd(dppf)Cl2) are often used to facilitate key steps in the synthesis, such as carbonylation reactions . The process may also include purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Substitution Reactions at the 3-Position

The 3-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is highly reactive due to the presence of a nitrogen atom. Alkylation reactions at this position are well-documented:

  • Alkylation with alkyl halides :
    The compound undergoes nucleophilic substitution with alkyl halides (e.g., allyl bromide, pentyl bromide) in the presence of a base (e.g., K₂CO₃) to yield 3-alkylated derivatives. For example, reaction with allyl bromide produces 3-allyl-5,6-dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one .
    Conditions : Reflux in ethyl acetate at 80°C for 12 hours.

Functionalization of the 2-Oxopropyl Group

The 2-oxopropyl moiety introduces ketone-based reactivity:

  • Condensation reactions :
    The ketone group participates in cyclocondensation with nucleophiles like thiosemicarbazides or hydrazines. For instance, reaction with thiosemicarbazide forms thiazolo[3,2-a]pyrimidine derivatives .
    Conditions : Glacial acetic acid with catalytic H₂SO₄ under reflux.

  • Reduction :
    The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though direct examples for this compound are inferred from analogous thieno-pyrimidinones .

Electrophilic Aromatic Substitution

The dimethyl-substituted thieno ring directs electrophiles to specific positions:

  • Bromination :
    Bromine in acetic acid selectively substitutes at the 5-position of the thieno ring, yielding 5-bromo-6-methyl derivatives .
    Conditions : Stirring at 60°C in acetic acid.

Cyclization Reactions

The 2-oxopropyl group facilitates cyclization to form fused heterocycles:

  • With carbon disulfide :
    Reaction with CS₂ in ethanolic KOH forms thieno[2,3-d] thiazine derivatives via cyclization at the ketone and sulfur atoms .
    Conditions : Reflux for 12 hours.

  • With amines :
    Interaction with primary amines (e.g., aniline) under acidic conditions generates pyrido-thiazolo-pyrimidinones .

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker in the 2-[(2-oxopropyl)sulfanyl] moiety undergoes oxidation and substitution:

  • Oxidation to sulfones :
    Treatment with H₂O₂ or KMnO₄ oxidizes the sulfanyl group to a sulfone, enhancing electrophilicity .

  • Nucleophilic substitution :
    The sulfanyl group can be replaced by amines or alkoxides under basic conditions .

Table 1: Key Reaction Pathways and Conditions

Reaction Type Reagents/Conditions Products Source
3-AlkylationAllyl bromide, K₂CO₃, ethyl acetate, 80°C3-Allyl derivatives
BrominationBr₂, acetic acid, 60°C5-Bromo-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Cyclization with CS₂CS₂, ethanolic KOH, refluxThieno[2,3-d] thiazin-4-one
CondensationThiosemicarbazide, glacial acetic acidThiazolo[3,2-a]pyrimidin-5-one
Sulfanyl oxidationH₂O₂, KMnO₄Sulfone derivatives

Mechanistic Insights

  • Alkylation : Proceeds via an SN2 mechanism, facilitated by the lone pair on the N3 nitrogen.

  • Bromination : Electrophilic aromatic substitution is directed by electron-donating methyl groups, favoring para/ortho positions.

Scientific Research Applications

5,6-Dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties

Biological Activity

5,6-Dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, which has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2SC_{12}H_{13}N_3O_2S with a molecular weight of approximately 265.32 g/mol. Its structure includes a thieno-pyrimidine core which is essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited potent activity against breast cancer cell lines such as T-47D and MCF-7. The compound VIb from this class showed an inhibition rate of 94.7% against T-47D cells, indicating strong anticancer potential .

CompoundCell LineInhibition (%)
VIbT-47D94.7
IIIaIGROV183.1
IIIbUO-3171.7

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against phosphoinositide 3-kinase (PI3K) isoforms. The results indicate that certain derivatives can inhibit PI3Kβ and PI3Kγ with significant efficacy:

CompoundPI3Kβ Inhibition (%)PI3Kγ Inhibition (%)
VIb7284
IIIa6270

These findings suggest that modifications to the thienopyrimidine structure can enhance enzyme inhibition and potentially lead to the development of new therapeutic agents targeting cancer pathways .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways critical for cancer cell proliferation. The compound's ability to inhibit key enzymes like PI3K suggests it may interfere with the signaling cascades that promote tumor growth and survival.

Case Studies

  • Breast Cancer Study : A comprehensive evaluation of various thieno[2,3-d]pyrimidine derivatives was conducted on breast cancer cell lines. The study concluded that compounds with specific substitutions at the thieno-pyrimidine core exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
  • Enzymatic Activity Assessment : In vitro assays were performed to assess the inhibitory effects on PI3K isoforms at a concentration of 10 µM. The results indicated that certain derivatives could serve as leads for developing new anticancer agents targeting PI3K pathways .

Properties

IUPAC Name

5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6(14)4-13-5-12-10-9(11(13)15)7(2)8(3)16-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAJHXLTOGEAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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